molecular formula C7H6N2S B1506062 2-Isothiocyanato-6-methylpyridine CAS No. 52648-44-9

2-Isothiocyanato-6-methylpyridine

Cat. No.: B1506062
CAS No.: 52648-44-9
M. Wt: 150.2 g/mol
InChI Key: STVKTHJPLIROOR-UHFFFAOYSA-N
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Description

Significance of Isothiocyanate Functionality in Organic and Medicinal Chemistry

The isothiocyanate group (-N=C=S) is a highly reactive and versatile functional group in organic synthesis. wikipedia.org Isothiocyanates are known to participate in a variety of chemical reactions, making them valuable intermediates for the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds. rsc.org Their ability to act as both electrophiles and nucleophiles contributes to their synthetic utility. rsc.org

In medicinal chemistry, isothiocyanates have garnered significant attention for their diverse biological activities. rsc.org Numerous studies have highlighted their potential as anticarcinogenic, anti-inflammatory, and antioxidant agents. mdpi.comnih.govnih.gov The anticancer properties of isothiocyanates are often attributed to their ability to modulate the activity of enzymes involved in the detoxification of carcinogens and to induce apoptosis in cancer cells. nih.govoregonstate.edu Natural isothiocyanates, such as sulforaphane (B1684495) found in cruciferous vegetables, have been extensively studied for their chemopreventive effects. nih.gov

The Pyridine (B92270) Scaffold as a Versatile Building Block and Bioactive Moiety

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in both natural products and synthetic pharmaceuticals. rsc.orgrsc.org Its structural and electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a "privileged scaffold" in drug discovery. rsc.orgnih.gov The pyridine nucleus is present in thousands of existing drug molecules and is a component of numerous FDA-approved drugs. rsc.orgtulane.edu

The versatility of the pyridine scaffold stems from its amenability to a wide range of chemical modifications, allowing for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. researchgate.netnih.gov Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

Research Landscape and Knowledge Gaps Pertaining to 2-Isothiocyanato-6-methylpyridine

Despite the well-documented importance of both the isothiocyanate group and the pyridine scaffold, a comprehensive review of the scientific literature reveals a significant knowledge gap specifically concerning this compound. While general synthetic methods for isothiocyanates and functionalized pyridines are well-established, detailed studies on the synthesis, reactivity, and biological evaluation of this particular compound are scarce.

The primary information available for this compound is its basic chemical data, such as its molecular formula and structure. uni.lu There is a lack of published research detailing its specific chemical properties, spectroscopic data, or its potential applications in medicinal chemistry or materials science. This absence of specific data highlights a clear area for future research to explore the unique properties that may arise from the combination of the 6-methylpyridine core with the isothiocyanate functional group.

Scope and Objectives of Academic Inquiry

The current academic inquiry into this compound is primarily aimed at addressing the existing knowledge gaps. The objectives of such research would include:

Developing and optimizing a reliable synthetic route to produce this compound in high yield and purity.

Thoroughly characterizing the compound using modern spectroscopic and analytical techniques.

Investigating its chemical reactivity, particularly the interplay between the pyridine ring and the isothiocyanate group.

Conducting in-vitro and in-vivo studies to evaluate its potential biological activities, drawing hypotheses from the known properties of related isothiocyanates and pyridine derivatives.

Exploring its potential as a building block in the synthesis of more complex molecules with potential applications in drug discovery and materials science.

By systematically addressing these objectives, the scientific community can begin to unlock the full potential of this compound and pave the way for its potential use in various scientific and technological fields.

Properties

IUPAC Name

2-isothiocyanato-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-6-3-2-4-7(9-6)8-5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVKTHJPLIROOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716959
Record name 2-Isothiocyanato-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52648-44-9
Record name 2-Isothiocyanato-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 2 Isothiocyanato 6 Methylpyridine

Established Synthetic Pathways to 2-Isothiocyanato-6-methylpyridine

The synthesis of this compound is primarily achieved by converting the corresponding primary amine, 2-amino-6-methylpyridine (B158447), into the isothiocyanate functional group. Several key reagents and strategies have been developed for this transformation.

Thiophosgene-Mediated Aminopyridine Reactions

The reaction between a primary amine and thiophosgene (B130339) is a well-established and direct method for the synthesis of isothiocyanates. nih.govresearchgate.net In this approach, 2-amino-6-methylpyridine is treated with thiophosgene (CSCl₂), typically in the presence of a base like triethylamine (B128534) or calcium carbonate to neutralize the hydrogen chloride byproduct. The high electrophilicity of the thiophosgene carbon atom facilitates the attack by the primary amino group of the pyridine (B92270) derivative. researchgate.net This reaction is often carried out in an inert solvent such as chloroform (B151607) or dichloromethane (B109758) at low temperatures to control its exothermicity. The reaction proceeds to form the desired this compound in good yields. nih.gov This method is valued for its efficiency, though the high toxicity and moisture sensitivity of thiophosgene necessitate careful handling. nih.govresearchgate.net

Carbon Disulfide and Oxidative Desulfurization Approaches

A common alternative to the use of thiophosgene involves a two-step process starting with carbon disulfide (CS₂). nih.gov Initially, 2-amino-6-methylpyridine reacts with carbon disulfide in the presence of a base, such as triethylamine or sodium hydroxide, to form an intermediate dithiocarbamate (B8719985) salt. orgsyn.orgresearchgate.net This salt is then subjected to decomposition via an oxidative desulfurization agent to yield the isothiocyanate. nih.gov

A variety of desulfurization agents can be employed for this purpose, including:

Ethyl Chloroformate: This reagent reacts with the dithiocarbamate salt, leading to the formation of the isothiocyanate. orgsyn.org

Hydrogen Peroxide: This serves as a greener desulfurization agent, often used in protic solvents. nih.gov

Metal Salts: Reagents like lead nitrate (B79036) have historically been used to decompose the dithiocarbamate salt. nih.gov

DMT/NMM/TsO⁻: A modern desulfurization reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate, has been shown to be effective, often in conjunction with microwave-assisted synthesis. researchgate.netnih.gov

This pathway is generally considered safer than the thiophosgene method due to the avoidance of highly toxic reagents.

Triphosgene-Based Conversions

Triphosgene (B27547), a safer, solid alternative to gaseous phosgene (B1210022) and liquid diphosgene, also serves as an effective reagent for converting amines to isothiocyanates. researchgate.netresearchgate.net The synthesis follows a similar initial step to the carbon disulfide method, where the primary amine (2-amino-6-methylpyridine) is first converted to its dithiocarbamate salt by reacting with carbon disulfide and a base like triethylamine. researchgate.netresearchgate.net The dithiocarbamate salt is then treated with triphosgene, which acts as the desulfurizing agent, to produce this compound. nih.govresearchgate.net This method offers the advantages of using an easy-to-handle solid reagent and generally provides good to high yields under moderate reaction conditions. researchgate.netresearchgate.net

Below is a table illustrating the effectiveness of triphosgene in synthesizing various isothiocyanates from their corresponding amines, which is indicative of the expected results for 2-amino-6-methylpyridine.

Amine PrecursorIsothiocyanate ProductYield (%)
AnilinePhenyl isothiocyanate84
o-Toluidineo-Tolyl isothiocyanate82
p-Toluidinep-Tolyl isothiocyanate85
p-Anisidinep-Methoxyphenyl isothiocyanate95
p-Bromoanilinep-Bromophenyl isothiocyanate76
Data derived from studies on triphosgene-mediated synthesis. researchgate.netresearchgate.net

In Situ Generation Strategies from Thiourea (B124793) Precursors

Isothiocyanates can also be generated in situ from thiourea precursors. For the synthesis of this compound, this would involve the initial formation of a corresponding thiourea derivative, such as N-(6-methylpyridin-2-yl)thiourea. This precursor can then be converted to the isothiocyanate. One such strategy involves the reaction of a thiourea with a hydroximoyl chloride in the presence of a base like triethylamine. This approach is highly efficient, often proceeding at room temperature with nearly quantitative yields and requiring minimal purification. nih.gov Another method involves the reaction of a chloronitropyridine with a thiourea derivative. researchgate.net These in situ strategies are advantageous as they can avoid the isolation of potentially unstable intermediates.

Development and Optimization of Reaction Conditions

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation.

Solvent Effects on Yield and Selectivity

The choice of solvent plays a pivotal role in the synthesis of isothiocyanates, influencing reaction rates, solubility of reagents, and the stability of intermediates like the dithiocarbamate salt. researchgate.net The synthesis of this compound can be performed in a range of solvents, and the optimal choice depends on the specific synthetic pathway.

In thiophosgene-mediated reactions, non-polar aprotic solvents such as chloroform, dichloromethane, or toluene (B28343) are commonly used. These solvents effectively dissolve the aminopyridine starting material and the thiophosgene reagent without participating in the reaction.

For methods involving the formation of a dithiocarbamate salt, the solvent's polarity is a key consideration. Studies have shown that both dichloromethane (DCM), a non-polar solvent, and water, a highly polar protic solvent, can be used. nih.gov In some microwave-assisted syntheses, using water as a solvent has resulted in high yields for certain aliphatic isothiocyanates. researchgate.netnih.gov However, for other reactions, conducting the synthesis under solvent-free conditions has been shown to provide significantly higher yields compared to using a solvent. researchgate.net The selectivity of the reaction can also be affected, as the solvent can influence which functional groups react preferentially, a particularly important factor when working with multifunctional molecules. nih.gov

The following table summarizes the effect of different solvents on the yield of isothiocyanate synthesis in a model reaction, highlighting the importance of solvent selection.

SolventDielectric Constant (Approx.)Typical Yield (%)
Dichloromethane (DCM)9.1High (e.g., up to 94%)
Water (H₂O)80.1High for specific substrates (e.g., 72-96%)
Toluene2.4Moderate to High
Solvent-FreeN/ACan be higher than with solvents
Data generalized from studies on isothiocyanate synthesis. nih.govresearchgate.net

Temperature and Stoichiometric Control

The synthesis of isothiocyanates from their corresponding primary amines is a fundamental transformation in organic chemistry. The reaction of 2-amino-6-methylpyridine with carbon disulfide (CS₂) is a common route to this compound. This process typically involves the in-situ formation of a dithiocarbamate salt, which is then desulfurized to yield the final isothiocyanate product. The efficiency of this conversion is highly dependent on the precise control of reaction temperature and the stoichiometry of the reagents.

Research on the synthesis of various pyridyl isothiocyanates has demonstrated that both temperature and the molar ratios of reactants and bases play a critical role in maximizing yield and minimizing side product formation. For instance, in the synthesis of related pyridyl isothiocyanates, the choice of base and its stoichiometric amount is crucial for the initial formation of the dithiocarbamate salt. A study on a one-pot preparation of pyridyl isothiocyanates from amines highlighted that using a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium hydride (NaH) is essential for the reaction to proceed. semanticscholar.org The electronic properties of the starting aminopyridine influence the required reaction conditions, with electron-donating groups, such as the methyl group in 2-amino-6-methylpyridine, generally favoring the reaction. semanticscholar.org

Optimization studies for analogous aryl isothiocyanates have shown that temperature can significantly impact reaction outcomes. While some syntheses proceed efficiently at room temperature, others may require moderate heating to drive the reaction to completion, though excessive temperatures can lead to reduced yields. dergipark.org.tr The optimal conditions often represent a balance between achieving a reasonable reaction rate and preventing the degradation of reactants or products.

Table 1: General Optimization Parameters for Pyridyl Isothiocyanate Synthesis

ParameterVariationObservationReference
Base DABCO, NaH, K₂CO₃Choice of base is critical for dithiocarbamate formation. semanticscholar.orgresearchgate.net
Solvent THF, DMF, Acetone, CH₂Cl₂, H₂OTHF and DMF often show superior results for pyridyl derivatives. semanticscholar.orgresearchgate.net
Temperature Room Temperature to 60 °CHigher temperatures can increase reaction rate but may also lead to lower yields if excessive. dergipark.org.tr
Stoichiometry (Base) 1 to 2 equivalentsOptimal amount of base is crucial for maximizing yield. semanticscholar.orgresearchgate.net
Stoichiometry (CS₂) 1.5 to 4 equivalentsAn excess of carbon disulfide is often required to drive the reaction forward. semanticscholar.orgresearchgate.net

This table is a generalized representation based on findings for similar pyridyl isothiocyanates and serves as a guide for the synthesis of this compound.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation in the synthesis of isothiocyanates, including heteroaromatic derivatives, has been shown to be highly effective.

The primary advantage of microwave heating lies in its ability to directly and efficiently heat the reaction mixture, leading to a rapid rise in temperature that can overcome activation energy barriers more effectively than conventional oil baths. rsc.org For the synthesis of isothiocyanates, microwave-assisted methods have been developed that significantly reduce reaction times from hours to minutes. rsc.orgukm.my

In the context of synthesizing compounds with a pyridine core, microwave-assisted techniques have been successfully employed. For example, the synthesis of various substituted pyridazines was significantly accelerated by microwave irradiation, reducing reaction times from days to hours. researchgate.net While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the literature, the general success of this technology for related aromatic and heterocyclic isothiocyanates suggests its high potential for this transformation. The process typically involves subjecting the amine, carbon disulfide, and a suitable reagent in a sealed vessel to microwave irradiation at a controlled temperature and power.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Isothiocyanates

MethodTypical Reaction TimeGeneral YieldsKey AdvantagesReference
Conventional Heating Several hours to daysModerate to highSimple setup ukm.my
Microwave-Assisted Minutes to a few hoursOften higher than conventionalRapid reaction rates, improved yields, cleaner reactions rsc.orgukm.myresearchgate.net

This table provides a general comparison based on literature for various isothiocyanate syntheses.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance safety. The synthesis of this compound can be approached with these principles in mind, focusing on the use of less hazardous reagents, environmentally benign solvents, and waste reduction.

Traditional methods for isothiocyanate synthesis often employ toxic reagents like thiophosgene or large volumes of volatile organic solvents. rsc.org Green chemistry seeks to replace these with safer alternatives. Recent research has highlighted several greener approaches for the synthesis of isothiocyanates:

Use of Safer Reagents: Instead of highly toxic thiophosgene, the use of carbon disulfide in combination with a desulfurizing agent is a more common and somewhat safer approach. Further green advancements include the use of elemental sulfur as the sulfur source, which is a less hazardous and more atom-economical choice. rsc.org

Environmentally Benign Solvents: A significant focus of green chemistry is the replacement of volatile organic compounds (VOCs) with greener solvents. Water has been successfully used as a solvent for the synthesis of isothiocyanates from amines and carbon disulfide, mediated by reagents like sodium persulfate. semanticscholar.org This approach dramatically reduces the environmental footprint of the synthesis. Other greener solvent alternatives that have been explored for isothiocyanate synthesis include Cyrene™ and γ-butyrolactone (GBL), which are derived from renewable resources. rsc.org

Catalysis and Waste Reduction: The use of catalytic amounts of reagents instead of stoichiometric quantities is a core principle of green chemistry. For instance, amine bases can be used in catalytic amounts for the sulfurization of isocyanides to isothiocyanates. rsc.org One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also contribute to waste reduction by minimizing purification steps and solvent usage. semanticscholar.org

The application of these green principles to the synthesis of this compound would involve selecting a synthetic route that utilizes water or another green solvent, employs a non-toxic sulfur source, and ideally proceeds in a one-pot fashion to maximize efficiency and minimize waste.

Reactivity and Reaction Mechanisms of 2 Isothiocyanato 6 Methylpyridine

Electrophilic Nature of the Isothiocyanate Group and Reaction Kinetics

The isothiocyanate group is characterized by a highly electrophilic carbon atom. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This inherent electrophilicity, combined with an extended π electron system, makes isothiocyanates like 2-Isothiocyanato-6-methylpyridine important precursors for a variety of target molecules. nih.gov The carbon atom of the isothiocyanate group is susceptible to attack by nucleophiles, initiating a range of addition reactions.

The kinetics of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts. The reaction proceeds through a nucleophilic addition mechanism, where the nucleophile attacks the central carbon atom of the isothiocyanate group.

Nucleophilic Addition Reactions

The electrophilic carbon of the isothiocyanate group in this compound readily undergoes addition reactions with a variety of nucleophiles. These reactions are fundamental to the synthesis of a wide array of derivatives.

Formation of Thiourea (B124793) Derivatives with Amines

The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of unsymmetrical thiourea derivatives. nih.govorganic-chemistry.org This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate. nih.gov This condensation reaction is a general and efficient method for preparing alkyl, aryl, and heterocyclic substituted thioureas. nih.govorgsyn.org The resulting thiourea derivatives are versatile intermediates themselves, used in the synthesis of various heterocyclic compounds.

For instance, new N-acyl thiourea derivatives bearing a 6-methylpyridine moiety have been synthesized through the reaction of the corresponding isothiocyanate with a heterocyclic amine. nih.gov The general method for the preparation of alkyl thioureas often involves the reaction of an alkyl isothiocyanate with an amine solution. orgsyn.org

Table 1: Examples of Thiourea Synthesis from Isothiocyanates and Amines

IsothiocyanateAmineProduct (Thiourea Derivative)Reference
Methyl isothiocyanateAmmoniaMethylthiourea orgsyn.org
Methyl isothiocyanateMethylaminesym-Dimethylthiourea orgsyn.org
Ethyl isothiocyanateAmmoniaEthylthiourea orgsyn.org
Isothiocyanate (general)Primary or Secondary AmineUnsymmetrical Thiourea organic-chemistry.org
N-acyl isothiocyanate with 6-methylpyridineHeterocyclic AmineN-acyl thiourea with 6-methylpyridine nih.gov

This table is generated based on general principles of thiourea synthesis and specific examples found in the provided search results. It illustrates the versatility of the reaction between isothiocyanates and amines.

Carbamate Formation with Alcohols

Isothiocyanates can react with alcohols to form carbamates, although this reaction is generally less facile than the reaction with amines. The reaction of an amine with carbon dioxide and an alcohol can lead to the formation of a carbamate. nih.govpsu.edu While not a direct reaction of this compound, related chemistries involving the formation of a carbamic acid intermediate are relevant. organic-chemistry.org The synthesis of carbamates can also be achieved through various other methods, such as the reaction of amines with chloroformates or the use of activating agents like 1,1'-carbonyldiimidazole. researchgate.net

Reactions with Thiols

The isothiocyanate group can also react with thiols. These thiol-addition reactions are significant in various chemical and biological contexts. rsc.org The reaction mechanism typically involves the nucleophilic attack of the thiol's sulfur atom on the electrophilic carbon of the isothiocyanate. This leads to the formation of dithiocarbamate (B8719985) derivatives. The reactivity in these additions can be classified based on the type of Michael acceptor involved in the reaction. rsc.org

Hydrolysis and Competing Side Reactions

Under aqueous acidic conditions, isothiocyanates, including presumably this compound, can undergo hydrolysis. rsc.org This reaction is generally slow in water but is promoted by the presence of strong acids like perchloric acid. rsc.org The initial product of hydrolysis is a thiocarbamic acid, which is typically unstable and rapidly decomposes to the corresponding protonated amine. rsc.org The rate of hydrolysis is influenced by factors such as temperature and acid concentration. rsc.org Electron-releasing groups on the aromatic ring can favor the reaction. rsc.org In some cases, such as with broccoli, hydrolysis of related compounds (glucosinolates to isothiocyanates) is an important step that can be influenced by factors like temperature. nih.gov

Cycloaddition Reactions

The isothiocyanate group, with its system of double bonds, can participate in cycloaddition reactions. These reactions are a powerful tool for the synthesis of various heterocyclic ring systems. Isothiocyanates can undergo cycloaddition with various partners, including diazo compounds and alkenes. researchgate.netnih.gov For instance, the reaction of isothiocyanates with diazopyrazoles can lead to the formation of 4‐imino‐4H‐pyrazolo[5,1‐d] nih.govorganic-chemistry.orgorgsyn.orgresearchgate.netthiatriazines via a pseudopericyclic cycloaddition. researchgate.net Other types of cycloadditions, such as [2+2+2], [4+1], and [4+2] cycloadditions, are known for related systems and are used to construct complex polycyclic and heterocyclic structures. nih.govmdpi.comresearchgate.netnih.gov

[3+2] Cycloadditions for Heterocycle Synthesis

While specific examples of [3+2] cycloaddition reactions involving this compound are not extensively detailed in the provided search results, the isothiocyanate functionality is well-known to participate in such reactions. Generally, isothiocyanates can react with 1,3-dipoles to form five-membered heterocyclic rings. For instance, the reaction of an isothiocyanate with an azide (B81097) could potentially lead to the formation of a thiatriazole ring system. The reaction with a nitrile oxide could yield a thiaoxadiazole. The pyridine (B92270) ring in this compound would be expected to influence the regioselectivity and stereoselectivity of these cycloadditions.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of this compound derivatives are a key strategy for the synthesis of fused heterocyclic systems. These reactions typically involve a nucleophilic group positioned elsewhere on the molecule that can attack the electrophilic isothiocyanate carbon. The nature of the resulting fused ring system depends on the identity of the nucleophile and the length and nature of the tether connecting it to the isothiocyanate group. For example, if a nucleophilic nitrogen or sulfur atom is present at an appropriate position, intramolecular cyclization can lead to the formation of fused thiazole (B1198619) or thiadiazole ring systems, respectively.

Role in Multi-Component Reactions

Isothiocyanates are valuable components in multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product. Although specific MCRs involving this compound are not detailed in the provided results, the reactivity of the isothiocyanate group makes it an ideal candidate for such transformations. In a typical MCR, the isothiocyanate can act as an electrophilic component, reacting sequentially with different nucleophiles present in the reaction mixture. This can lead to the rapid and efficient construction of complex molecules, often with high atom economy.

Mechanistic Investigations through Experimental and Computational Approaches

The mechanisms of reactions involving isothiocyanates are often studied using a combination of experimental and computational methods. Experimental techniques such as kinetic studies, trapping of intermediates, and isotopic labeling can provide valuable insights into the reaction pathway. Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model the reaction, calculate activation energies, and predict the structures of transition states and intermediates. While the provided search results mention mechanistic studies of other isothiocyanates, such as 6-(methylsulfinyl)hexyl isothiocyanate, specific detailed mechanistic investigations focused solely on this compound are not available. nih.gov However, the general principles derived from studies of other isothiocyanates can be applied to understand its reactivity. For instance, the suppression of inflammatory responses by 6-(methylsulfinyl)hexyl isothiocyanate has been shown to occur through the modulation of various signaling pathways, and similar mechanistic principles could be at play in the biological activities of other isothiocyanates. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Isothiocyanato 6 Methylpyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 2-isothiocyanato-6-methylpyridine by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.

One-dimensional NMR spectra offer initial information on the number and type of protons and carbons. The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the three aromatic protons on the pyridine (B92270) ring. The ¹³C NMR spectrum will correspondingly display signals for the seven unique carbon atoms, including the characteristic chemical shift of the isothiocyanate carbon. chemicalbook.comchemicalbook.comchemicalbook.com

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. sdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity between the adjacent protons on the pyridine ring (H3, H4, and H5).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. princeton.edu This technique would definitively link each aromatic proton signal to its corresponding carbon signal on the pyridine ring and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. youtube.com It is vital for identifying quaternary carbons and piecing together different parts of the molecule. Key HMBC correlations would be expected from the methyl protons to the C6 and C5 carbons of the ring, and from the ring protons (H3, H5) to the isothiocyanate carbon (C7), confirming the position of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. princeton.edu This is particularly useful for confirming stereochemistry and spatial arrangements. A key NOESY correlation would be anticipated between the methyl protons (H8) and the H5 proton of the pyridine ring, confirming their proximity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2C-~152H3, H4
3CH~7.1~120C2, C4, C5, C7
4CH~7.6~138C2, C3, C5, C6
5CH~7.0~118C3, C4, C6, C8
6C-~158H4, H5, H8
7 (-NCS)C-~130H3
8 (-CH₃)CH₃~2.5~24C5, C6

Table 2: Expected 2D NMR Correlations for Structural Elucidation

ExperimentPurposeExpected Key Correlations
COSYShows ¹H-¹H J-couplingH3 ↔ H4, H4 ↔ H5
HSQCShows one-bond ¹H-¹³C connectionsH3 ↔ C3; H4 ↔ C4; H5 ↔ C5; H8 ↔ C8
HMBCShows long-range (2-3 bond) ¹H-¹³C connectionsH8 → C6, C5; H5 → C6, C4, C3; H3 → C2, C4, C7
NOESYShows through-space ¹H-¹H proximityH8 ↔ H5

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid, crystalline form. Should this compound exist as a crystalline solid, ssNMR could provide valuable information on its molecular packing, conformation in the crystal lattice, and the presence of polymorphism (different crystalline forms). Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material, revealing details about intermolecular interactions not observable in solution.

In the synthesis or isolation of derivatives of this compound, the amount of available sample can be extremely limited. Microcryoprobe NMR technology is an essential tool in these scenarios. bruker.com By cooling the detection coil and preamplifier to cryogenic temperatures, the signal-to-noise ratio is dramatically increased, offering a significant boost in sensitivity—up to a 14-fold gain over conventional 5 mm probes. bruker.com This allows for the acquisition of comprehensive 1D and 2D NMR data from samples as small as a few micrograms, making it possible to elucidate the structure of precious, low-yield compounds. bruker.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is a cornerstone for determining the elemental composition and confirming the identity of this compound.

High-resolution mass spectrometers, particularly Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide mass measurements with exceptional accuracy, often in the parts-per-billion range. nih.gov This allows for the unambiguous confirmation of a compound's molecular formula. For this compound (C₇H₆N₂S), the calculated monoisotopic mass is 150.02516 Da. uni.lu HRMS analysis would be expected to measure the mass of the protonated molecule [M+H]⁺ at m/z 151.03244, confirming the elemental composition with high confidence. uni.lursc.org

Tandem mass spectrometry (MS/MS) further elucidates the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern provides a structural fingerprint, revealing the connectivity of the molecule.

Table 3: Predicted HRMS Data and Key Fragments for this compound

IonFormulaCalculated m/zDescription
[M]⁺˙C₇H₆N₂S150.0252Molecular Ion
[M+H]⁺C₇H₇N₂S151.0324Protonated Molecule
[M-NCS]⁺C₆H₆N92.0500Loss of isothiocyanate group
[M-HCN]⁺˙C₆H₅NS123.0143Loss of hydrogen cyanide from the ring

Hyphenated techniques, which couple a chromatographic separation method with a mass spectrometer, are essential for analyzing the purity of this compound and for its detection in complex mixtures.

LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry): This is a powerful technique for analyzing non-volatile compounds. A sample is first separated by HPLC, and the eluent is directed into an HRMS instrument. This allows for the separation of the target compound from impurities, with the HRMS providing precise mass data to confirm the identity of each peak. A typical method for an isothiocyanate might involve a C18 reversed-phase column with a methanol (B129727) and water mobile phase. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds, GC-MS is the method of choice. researchgate.net The compound is vaporized and separated in a gas chromatograph before entering the mass spectrometer. GC-MS is highly effective for assessing purity and identifying volatile byproducts from a chemical reaction, providing both a retention time and a mass spectrum for each component. hmdb.ca

X-ray Crystallography for Absolute Structure Determination

For instance, the crystal structures of complexes like tetrakis(3-methylpyridine-κN)bis(isothiocyanato-κN)manganese(II) ([Mn(NCS)₂(C₆H₇N)₄]) and its iron(II) analogue have been determined. nih.gov In these octahedral complexes, the metal center is coordinated by four 3-methylpyridine (B133936) ligands and two N-bonded isothiocyanate anions. nih.gov Similarly, studies on copper(II) and cadmium(II) complexes with aminopyridine and isothiocyanate ligands reveal detailed coordination geometries, such as square planar or square pyramidal arrangements. nih.gov In a [Cu(3-aminopyridine)₂(NCS)₂] complex, the Cu(II) ion exhibits a square planar geometry, coordinated to two nitrogen atoms from the 3-aminopyridine (B143674) ligands and two nitrogen atoms from the isothiocyanate groups. nih.gov

These analyses confirm the coordination behavior of the isothiocyanate group, which typically binds to transition metals through its nitrogen atom (isothiocyanato) rather than the sulfur atom (thiocyanato). The data from these derivatives provide a foundational understanding of the bond parameters expected within the this compound framework.

Interactive Table: Representative Bond Parameters from X-ray Crystallography of Related Compounds

Compound/Complex FragmentBondBond Length (Å)Bond AngleAngle (°)Source
[Cu(3-aminopyridine)₂(NCS)₂]Cu1-N3 (NCS)1.963(7)N1-Cu1-N391.0(3) nih.gov
[Cu(3-aminopyridine)₂(NCS)₂]Cu1-N1 (Py)2.013(6)N3-Cu1-N3180.0 nih.gov
[Cu(4-aminopyridine)₃(NCS)₂]Cu1-N (NCS)2.018(6) - 2.175(7)-- nih.gov
[Mn(NCS)₂(3-methylpyridine)₄]Mn-N (NCS)Not specified-- nih.gov
[Fe(NCS)₂(3-methylpyridine)₄]Fe-N (NCS)Not specified-- nih.gov

Note: Specific bond lengths for the Mn and Fe complexes were not detailed in the abstract but the study confirms N-coordination of the isothiocyanate ligand.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies corresponding to its specific vibrational modes (e.g., stretching, bending).

For this compound, the most diagnostic feature is the isothiocyanate (-N=C=S) group. This group exhibits a very strong and characteristic asymmetric stretching vibration (νₐₛ(NCS)) in the FT-IR spectrum, typically appearing in the range of 2000-2200 cm⁻¹. tandfonline.com This band is often observed as a distinctive doublet. tandfonline.com The corresponding symmetric stretch (νₛ(NCS)) is weaker in the infrared spectrum but can be observed in the Raman spectrum. An overtone band for the symmetric stretch may appear around 990–1090 cm⁻¹ in the IR spectrum. tandfonline.com

The presence of the 6-methylpyridine ring contributes additional characteristic bands. These include C-H stretching vibrations from the methyl group and the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring (typically 1400-1600 cm⁻¹), and various in-plane and out-of-plane C-H bending vibrations. The combination of the intense isothiocyanate band with the fingerprint region of the methylpyridine ring provides unambiguous evidence for the compound's structure. Attenuated Total Reflectance (ATR) FT-IR spectroscopy is particularly advantageous as it allows for direct sample analysis without requiring derivatization. mdpi.comnih.gov

Interactive Table: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)SpectroscopySource
Isothiocyanate (-NCS)Asymmetric Stretch (νₐₛ)1990–2280FT-IR, Raman tandfonline.com
Isothiocyanate (-NCS)Symmetric Stretch (νₛ)990–1090 (overtone)FT-IR, Raman tandfonline.com
Isothiocyanate (-CN)C≡N Stretch~2050FT-IR researchgate.net
Isothiocyanate (-CS)C-S Stretch~755FT-IR researchgate.net
Pyridine RingC=C, C=N Stretch1400–1600FT-IR, Raman-
Methyl Group (-CH₃)C-H Stretch2850–3000FT-IR, Raman-

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower-energy molecular orbitals to higher-energy ones. wikipedia.org The transitions observed for this compound are primarily associated with the π-electron system of the pyridine ring and the non-bonding electrons on the nitrogen and sulfur atoms of the isothiocyanate group.

The main electronic transitions detectable by UV-Vis spectroscopy include:

π → π* Transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org In this compound, these transitions are expected within the conjugated system of the pyridine ring. They are typically characterized by high molar absorptivity. libretexts.org For benzene, similar aromatic π → π* transitions occur at 180, 200, and 255 nm. wikipedia.org

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen or sulfur atoms, to an antibonding π* orbital of the pyridine ring. libretexts.org These transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower molar absorptivity compared to π → π* transitions. libretexts.org

The position and intensity of these absorption bands can be influenced by the solvent. For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π → π* transitions may undergo a bathochromic (red) shift. libretexts.org The presence of the methyl group, an electron-donating substituent, can also slightly alter the energy levels of the molecular orbitals and thus shift the absorption maxima. nih.govresearchgate.net

Interactive Table: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected Relative EnergyExpected Relative IntensitySource
π → πPyridine Ring π → Pyridine Ring πHighHigh (ε > 10,000) libretexts.orglibretexts.org
n → πN/S lone pair → Pyridine Ring πLowLow (ε < 2,000) libretexts.orglibretexts.org

Computational-Assisted Structure Elucidation (CASE)

Computational chemistry offers powerful tools that complement experimental data, aiding in the confirmation of structures and the interpretation of spectroscopic results. This approach, often termed Computational-Assisted Structure Elucidation (CASE), uses theoretical models to predict molecular properties.

For this compound, computational methods can be employed to:

Predict Spectroscopic Data: Quantum chemical calculations can predict vibrational frequencies (FT-IR, Raman) and electronic transition energies (UV-Vis). Comparing these theoretical spectra with experimental ones helps to assign specific absorption bands and confirm the proposed structure.

Determine Molecular Geometry: Energy minimization calculations can predict the most stable three-dimensional conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data.

Analyze Electronic Structure: Methods like Density Functional Theory (DFT) can be used to visualize molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This analysis is crucial for understanding the nature of the electronic transitions observed in UV-Vis spectroscopy. For example, theoretical investigations on related dye molecules using methods like TD-CAM-B3LYP have been used to understand the character (e.g., local excitation vs. charge transfer) of electronic transitions. nih.govresearchgate.net

Predict Physicochemical Properties: Computational tools can also predict other properties. For example, the predicted collision cross section (CCS) for the protonated molecule [M+H]⁺ is 126.6 Ų, a value derived from computational modeling that can be verified by ion mobility-mass spectrometry. uni.lu

The synergy between computational predictions and experimental measurements provides a higher level of confidence in the final structural assignment.

Based on a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no specific published research on the computational and theoretical investigations of This compound that aligns with the detailed outline provided.

Major chemical information sources, such as PubChem, indicate a lack of literature data for this particular compound uni.lu. While computational methods like Density Functional Theory (DFT), molecular dynamics, and molecular docking are widely used to study various pyridine derivatives and isothiocyanates nih.govnih.govnih.govchemrxiv.orgresearchgate.net, specific analyses covering the electronic structure, spectroscopic property predictions, reaction pathways, conformational landscapes, and ligand-target interactions for this compound are not available in the indexed scientific record.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure and content for this specific chemical compound. Providing such an article would require speculation and fabrication of data, which falls outside the scope of factual reporting.

List of Chemical Compounds

Since the article could not be generated, no compounds were mentioned.

Computational and Theoretical Investigations of 2 Isothiocyanato 6 Methylpyridine

Investigation of Coordination Modes in Metal Complexes

Computational and theoretical chemistry provides powerful tools to predict and understand how 2-isothiocyanato-6-methylpyridine coordinates with metal ions. The ligand possesses two primary potential donor sites for coordination: the nitrogen atom of the pyridine (B92270) ring and the nitrogen or sulfur atom of the isothiocyanate group (-N=C=S). This dual functionality allows for various coordination modes, which can be elucidated through quantum-chemical calculations, primarily using Density Functional Theory (DFT).

Theoretical studies on related metal complexes containing pyridine and isothiocyanate moieties have established a robust framework for these investigations. nih.govmdpi.com DFT calculations are typically employed to optimize the molecular geometries of potential metal complexes, determine their relative stabilities, and analyze the nature of the metal-ligand bonds. mdpi.comnih.gov

Key Investigated Coordination Behaviors:

Monodentate Coordination: The most common coordination mode involves the this compound ligand binding to a metal center through a single atom.

Pyridine Nitrogen Coordination: The ligand can coordinate through the nitrogen atom of the pyridine ring.

Isothiocyanate N-Coordination: The ligand can bind through the nitrogen atom of the isothiocyanate group. This is a common bonding mode for isothiocyanates, particularly with first-row transition metals. wikipedia.org

Bridging Coordination: The isothiocyanate group can bridge two metal centers (μ-NCS), a behavior observed in various coordination polymers. nih.gov

The choice of coordination mode is influenced by several factors, including the nature of the metal ion (its hardness or softness according to HSAB theory), the steric hindrance from the methyl group on the pyridine ring, and the presence of other co-ligands in the coordination sphere. wikipedia.org Hard metal cations tend to favor coordination with the nitrogen atom of the isothiocyanate group, while softer metals might show a preference for the sulfur atom, although this is less common for isothiocyanates. wikipedia.org

Computational models can predict the preferred coordination geometry, such as octahedral, tetrahedral, or square planar, by calculating the energies of different structural arrangements. nih.gov For instance, in a hypothetical octahedral complex, two this compound ligands could coordinate alongside other ligands, or multiple ligands could coordinate to a single metal center.

Detailed Research Findings

Theoretical investigations provide detailed insights into the structural parameters of these coordination complexes. By optimizing the geometry of a hypothetical metal complex, such as one with a divalent transition metal (M(II)), key bond lengths and angles can be calculated. These theoretical values can then be compared with experimental data from X-ray crystallography for validation.

Studies on analogous structures, like those involving aminopyridines and isothiocyanates, have utilized DFT with basis sets such as LanL2DZ for the metal and 6-311++G(d,p) for other atoms to obtain reliable geometric parameters. nih.govmdpi.com The analysis often includes bond critical point (BCP) properties, which describe the nature of the chemical bonds based on electron density. mdpi.com

Below is a table summarizing typical calculated structural parameters for a hypothetical octahedral M(II) complex with this compound, based on findings from related systems. nih.goviucr.org

ParameterAtom 1Atom 2Typical Calculated Value (Å or °)Coordination Mode Indicated
Bond Lengths (Å)
M(II)N_py~2.0 - 2.3Coordination via pyridine nitrogen
M(II)N_NCS~1.9 - 2.2Coordination via isothiocyanate nitrogen (N-bonded)
Bond Angles (°)
M(II)N_NCSC_NCS~170 - 180
N_pyM(II)N_py~90 (in octahedral)
N_NCSM(II)N_NCS~90 or ~180 (in octahedral)

Table 1: Representative calculated structural parameters for a hypothetical M(II) complex of this compound, derived from computational studies on similar complexes.

Furthermore, Natural Bond Orbital (NBO) analysis is a computational technique used to study the charge distribution and the nature of the donor-acceptor interactions between the ligand and the metal ion. nih.gov This can quantify the strength of the coordinate bonds and help understand the electronic effects of the methyl and isothiocyanate substituents on the pyridine ring's coordinating ability. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter calculated to assess the kinetic stability and chemical reactivity of the complex. nih.gov

Applications As a Synthetic Building Block and Precursor in Chemical Synthesis

Synthesis of Novel Heterocyclic Compounds

The isothiocyanate functional group in 2-isothiocyanato-6-methylpyridine is a key reactive site that enables the construction of various heterocyclic ring systems. This reactivity has been extensively utilized to synthesize a range of compounds with potential applications in medicinal chemistry and material science.

Thiazole (B1198619) and Thiadiazole Scaffolds

Thiazole and thiadiazole moieties are present in numerous biologically active compounds. nih.gov The synthesis of these scaffolds often involves the reaction of isothiocyanates with appropriate reagents. For instance, carbothioamides, which can be generated from isothiocyanates, react with hydrazonyl chlorides to produce 1,3-thiazole derivatives. researchgate.net Similarly, thiadiazole derivatives can be synthesized through the reaction of thiosemicarbazone intermediates, which are accessible from isothiocyanates, with cyclizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The resulting thiazole and thiadiazole compounds are being investigated for their potential as c-Met kinase inhibitors for cancer treatment and as antiplatelet agents. nih.govnih.gov

Pyrimidine (B1678525) and Pyridazine Derivatives

The synthesis of pyrimidine derivatives can be achieved through various multicomponent reactions. While direct synthesis from this compound is not explicitly detailed in the provided results, the broader context of pyrimidine synthesis highlights the use of thiourea (B124793) and its derivatives. japsonline.com For example, the Biginelli condensation reaction utilizes thiourea to create pyrimidine scaffolds. japsonline.com Given that isothiocyanates are precursors to thioureas, this compound can serve as a starting material for generating the necessary thiourea intermediates for pyrimidine synthesis. These pyrimidine derivatives are of interest for their potential pharmacological properties, including antibacterial, antifungal, and analgesic activities. japsonline.com

Triazole and Benzimidazole (B57391) Synthesis

The synthesis of triazole and benzimidazole derivatives from this compound follows established synthetic routes. For the synthesis of 1,2,4-triazoles, an isothiocyanate can be reacted with a hydrazide to form a thiosemicarbazide (B42300) intermediate, which is then cyclized in the presence of a base. researchgate.net Similarly, benzimidazole synthesis can involve the reaction of an isothiocyanate with an o-phenylenediamine (B120857) derivative. The resulting thiourea is then cyclized to form the benzimidazole ring. These heterocyclic systems are being explored for their potential as antifungal agents that target the 14α-demethylase enzyme. researchgate.netnih.gov

Derivatization to Bioactive Thiourea Analogues

The reaction of this compound with various amines readily yields a diverse library of thiourea analogues. mdpi.commdpi.com These thiourea derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. mdpi.com Research has shown that thiourea derivatives exhibit antibacterial, antioxidant, anticancer, and anti-inflammatory properties. mdpi.com For example, certain picoline-amide based ureidobenzothiazole (UBT) derivatives, which are structurally related to thioureas, have shown potent inhibitory activities against ABL kinase, a target in cancer therapy. mdpi.com The synthesis of these analogues typically involves a straightforward addition of an amine to the isothiocyanate group.

Precursor for Ligands in Coordination Chemistry

The pyridine (B92270) nitrogen and the sulfur atom of the isothiocyanate group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The isothiocyanate group can coordinate to metal ions through either the nitrogen or sulfur atom, or it can act as a bridging ligand. nih.gov This versatility allows for the formation of a variety of coordination complexes with different transition metals. The resulting metal complexes can exhibit interesting structural and electronic properties, with potential applications in catalysis and materials science. For instance, coordination compounds involving isothiocyanate ligands and transition metals like copper and cadmium have been synthesized and characterized. nih.gov

Role in Supramolecular Chemistry and Material Science

The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them valuable components in supramolecular chemistry. These interactions can be used to construct well-defined supramolecular architectures. Furthermore, the incorporation of this compound into larger molecular frameworks can lead to materials with interesting optical properties. While specific examples directly utilizing this compound in optical materials were not found, the broader class of pyridine and isothiocyanate-containing compounds is known to be relevant in the development of materials with applications in electronics and photonics. bldpharm.com

Biological Activity and Mechanistic Insights at the Molecular Level in Vitro and in Silico Studies

Investigation of Molecular Targets and Pathways

There is currently no available research detailing the specific interactions of 2-Isothiocyanato-6-methylpyridine with molecular targets.

Enzyme Inhibition/Activation Studies

No studies have been published investigating the inhibitory or activatory effects of this compound on enzymes such as protein tyrosine phosphatase 1B (PTP1B) or α-glucosidase. While other isothiocyanates have been explored for their potential to modulate these enzymes, data specific to the 6-methylpyridine derivative is not available.

Receptor Binding Assays (in vitro)

Information regarding the binding affinity and interaction of this compound with any specific cellular receptors is not present in the accessible scientific literature.

Modulation of Signaling Pathways

There is a lack of published evidence to suggest that this compound modulates key signaling pathways such as the PI3K/AKT, COX-2, or iNOS pathways. While a related compound, 2-(2-pyridyl) ethyl isothiocyanate (PY-ITC), has been shown to be influenced by the PI3K/AKT signaling pathway, similar investigations have not been conducted for this compound. nih.gov

Cellular Response Studies (in vitro)

Specific studies on the cellular responses induced by this compound are not documented.

Inhibition of Cell Growth and Proliferation in Cell Lines

There are no available scientific reports detailing the effects of this compound on the growth and proliferation of any cell lines. Research on other isothiocyanates has demonstrated anti-proliferative effects, but these findings cannot be directly attributed to the 6-methylpyridine variant. nih.govresearchgate.net

Induction of Specific Cellular Processes

No in vitro studies have been published that investigate the ability of this compound to induce specific cellular processes such as the expression of the p21 protein or the initiation of autophagy. While PY-ITC has been shown to be a potent inducer of p21 protein, this specific activity has not been confirmed for this compound. nih.gov

Alteration of Gene Expression Profiles

No studies were found that investigate the effects of this compound on gene expression profiles in any biological system. Research on other isothiocyanates, such as 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), has shown modulation of genes related to inflammation and oxidative stress, but these findings cannot be attributed to this compound without direct experimental evidence. researchgate.netnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives

There is no available literature on the synthesis of derivatives of this compound or any corresponding structure-activity relationship (SAR) studies. SAR studies for other isothiocyanates have been conducted, indicating that factors such as the length of the alkyl chain can influence biological activity, but this information is not specific to the pyridine-containing compound . nih.govnih.gov

Antimicrobial and Anti-biofilm Activities (in vitro)

No in vitro studies on the antimicrobial or anti-biofilm properties of this compound have been published. While the broader class of isothiocyanates is known to possess antimicrobial properties against various pathogens, the specific efficacy of the this compound structure remains uninvestigated. nih.govresearchgate.netsemanticscholar.org

Antioxidant Potential and Related Mechanisms (in vitro)

The antioxidant potential of this compound has not been evaluated in any published in vitro studies. Other isothiocyanates, like sulforaphane (B1684495) and 6-MSITC, have demonstrated antioxidant effects, often linked to the activation of the Nrf2 pathway, but similar mechanisms have not been explored for this compound. mdpi.comfrontiersin.orgnih.govmdpi.com

Interaction with Biomolecules (e.g., Proteins, DNA) Investigated by Biophysical Methods or In Silico Docking

There are no publications detailing the interaction of this compound with biomolecules such as proteins or DNA, either through biophysical methods or in silico docking studies. While molecular docking has been performed for metal complexes containing 6-methylpyridine-2-carboxylic acid nih.gov and for other isothiocyanates with target proteins bond.edu.au, this research does not extend to this compound.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Complex Research Matrices

Chromatography is a fundamental tool for the isolation and analysis of individual components within a mixture. For a compound like 2-Isothiocyanato-6-methylpyridine, techniques such as HPLC, GC, and UPLC are indispensable for achieving clear separation from precursors, byproducts, or other substances in a research matrix.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of isothiocyanates, offering robust separation based on the analyte's polarity and interaction with the stationary phase. mdpi.com A reversed-phase (RP-HPLC) approach is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. For analogous isothiocyanates, such as 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC), specific HPLC methods have been developed that can be adapted for this compound. nih.gov These methods typically utilize a C18 column and a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile (B52724) mixed with an aqueous component, often containing an acid like trifluoroacetic acid (TFA) to improve peak shape. nih.gov Detection is frequently performed using a UV detector at a wavelength where the isothiocyanate functional group or the pyridine (B92270) ring absorbs, such as 220 nm. nih.gov

Table 1: Example HPLC Parameters for Isothiocyanate Analysis

This table outlines typical conditions used for the analysis of an analogous isothiocyanate, which could serve as a starting point for developing a method for this compound. nih.gov

ParameterCondition
Column ODS (C18), 150 x 4.6 mm, 3 µm
Mobile Phase Methanol : 0.1% Trifluoroacetic Acid (TFA) (50:50, v/v)
Flow Rate 0.3 mL/min
Column Temperature 37°C
Detection Wavelength 220 nm

Gas Chromatography (GC) is another powerful technique, particularly well-suited for volatile and thermally stable compounds. mdpi.com Given the structure of this compound, GC analysis is a viable option. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. gcms.cz For the related compound methylisothiocyanate (MITC), GC has been used effectively for its determination in samples like wine. nih.gov The choice of detector is critical for sensitivity and selectivity. A flame photometric detector (FPD) in sulfur mode or a nitrogen-phosphorus detector (NPD) can provide high selectivity for sulfur- and nitrogen-containing compounds, respectively, thereby reducing interference from matrix components. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher resolution, improved sensitivity, and much faster analysis times. For complex research matrices, UPLC can provide superior separation of closely related compounds. The analysis of other isothiocyanates, such as sulforaphane (B1684495), has been successfully achieved using UPLC coupled with high-resolution mass spectrometry, a technique that could be readily applied to this compound. mdpi.com This approach allows for the direct analysis of the compound, often without the need for a separate derivatization step. mdpi.com

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide an unparalleled level of analytical detail.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the identification capabilities of MS. gcms.cz As the separated components elute from the GC column, they are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides a unique mass spectrum, or "fingerprint," for the compound, allowing for highly confident identification. gcms.cz For instance, in the analysis of methylisothiocyanate, GC-MS can detect the molecular ion (M+) and characteristic fragment ions, confirming the compound's identity. gcms.cz

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and specific technique used for quantifying compounds in complex mixtures. nih.gov After separation by LC, the analyte is ionized and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM), drastically reduces background noise and allows for very low detection limits. A method using HPLC with atmospheric pressure chemical ionization (APCI) mass spectrometry has been established for detecting 6-MITC, where strong [M+H]+ ions were observed, demonstrating the utility of LC-MS for isothiocyanate analysis. nih.gov For this compound, predicted mass spectrometry data indicates a monoisotopic mass of 150.02516 Da, with an expected [M+H]+ adduct at m/z 151.03244. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

This table shows predicted collision cross-section (CCS) values for various adducts of the target compound, which is critical information for developing LC-MS methods. uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]+ 151.03244126.6
[M+Na]+ 173.01438136.5
[M-H]- 149.01788131.0
[M+K]+ 188.98832133.5

Application of Artificial Intelligence and Machine Learning in Analytical Chemistry for Research Data Analysis

The field of analytical chemistry is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to handle the large and complex datasets generated by modern instruments. speciation.net AI is playing a transformative role in enhancing data analysis, optimizing experiments, and improving decision-making. speciation.netomicsonline.org

In the context of analyzing this compound, AI can be applied in several ways:

Data Processing and Interpretation: Machine learning models can efficiently process vast datasets from techniques like LC-MS/MS and GC-MS. speciation.net AI algorithms excel at identifying complex patterns, improving peak identification, deconvoluting overlapping peaks, and reducing instrumental noise, leading to more accurate quantification. speciation.net

Predictive Modeling: AI can be used to predict chemical properties and chromatographic behavior. For instance, quantitative structure-activity relationship (QSAR) models can forecast the retention time of a compound like this compound under different chromatographic conditions, accelerating method development. speciation.net

Automated Experimentation: AI-guided systems can automate and optimize analytical workflows. For example, an AI could adjust HPLC or GC parameters in real-time to achieve the best possible separation, saving significant time and resources. speciation.net This is particularly valuable in high-throughput screening applications.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions

Currently, dedicated academic discoveries focusing exclusively on 2-isothiocyanato-6-methylpyridine are sparse in the readily available scientific literature. However, the broader class of pyridyl isothiocyanates has been the subject of synthetic and biological investigations. General methods for the synthesis of pyridyl isothiocyanates have been developed, often involving a one-pot reaction from the corresponding amine. nih.govmdpi.com One common approach is the iron(III) chloride-mediated desulfurization of a dithiocarbamate (B8719985) salt, which is generated in situ from the reaction of an aminopyridine with carbon disulfide in the presence of a suitable base. nih.govmdpi.com

The reactivity of the isothiocyanate group is well-documented, showing susceptibility to nucleophilic attack. This has been exploited in derivatization for analytical purposes, such as forming thiourea (B124793) derivatives with ammonia for chromatographic analysis. nih.gov Furthermore, cycloaddition reactions of pyridyl isothiocyanates with 1,3-dipolar reagents have been shown to be a viable route to various five-membered heterocyclic systems. These foundational principles in the synthesis and reactivity of pyridyl isothiocyanates lay the groundwork for future focused studies on the 6-methyl-substituted derivative.

Unexplored Reactivity and Derivatization Pathways

The reactivity of this compound is ripe for exploration, with numerous derivatization pathways yet to be investigated. The electrophilic carbon of the isothiocyanate group is a prime target for a wide array of nucleophiles, opening the door to a diverse range of derivatives.

Potential Derivatization Reactions:

NucleophilePotential Product Class
Primary and Secondary AminesSubstituted Thioureas
Alcohols and PhenolsThiocarbamates
Hydrazine DerivativesThiosemicarbazides
Amino AcidsPeptidyl Thioureas
Grignard ReagentsThioamides

The formation of various adducts with biomolecules is a known characteristic of isothiocyanates, and this could be systematically studied for this compound. nih.gov The influence of the methyl group at the 6-position on the reactivity of the isothiocyanate at the 2-position, due to steric and electronic effects, is a key area for investigation. Furthermore, the pyridine (B92270) nitrogen introduces the possibility of N-alkylation or N-oxidation, leading to pyridinium salts or N-oxides, which would further modulate the reactivity of the isothiocyanate moiety.

Novel Applications in Catalysis and Materials Science

The unique structural features of this compound, namely the presence of both a nucleophilic pyridine nitrogen and an electrophilic isothiocyanate group, suggest potential applications in catalysis and materials science.

Ligand Synthesis for Homogeneous Catalysis: The pyridine nitrogen can act as a ligand for transition metals. The isothiocyanate group can be used as a handle to append other functionalities or to anchor the molecule to a support. The synthesis of novel bidentate or polydentate ligands incorporating the this compound scaffold could lead to catalysts with unique selectivity and activity.

Surface Modification and Functional Materials: The reactive isothiocyanate group can be used to covalently attach the molecule to surfaces containing nucleophilic groups, such as amines or thiols. This could be employed to modify the properties of materials, for instance, to introduce metal-binding sites or to alter surface energy.

Polymer Chemistry: The isothiocyanate group can participate in polymerization reactions, either as a monomer or as a functionalizing agent for existing polymers. This could lead to the development of new polymers with interesting optical, electronic, or thermal properties.

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound can be achieved through a synergistic combination of experimental and computational methods.

Areas for Integrated Study:

Research QuestionExperimental TechniquesComputational Methods
Reaction Kinetics and ThermodynamicsSpectroscopy (NMR, IR), CalorimetryDensity Functional Theory (DFT)
Regioselectivity of ReactionsProduct analysis (GC-MS, HPLC)Transition State Theory, Molecular Dynamics
Role of the Pyridine Nitrogen in ReactivityIsotopic Labeling, pH-dependence studiesNatural Bond Orbital (NBO) Analysis

Computational studies, particularly using Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reaction pathways, and transition states of reactions involving this compound. nih.govchemrxiv.org For example, computational modeling can help to rationalize the regioselectivity observed in cycloaddition reactions or to predict the most favorable sites for nucleophilic attack. These theoretical predictions can then be validated through carefully designed experiments.

Emerging Biological Activities and Therapeutic Potential (pre-clinical, in vitro mechanistic focus)

Isothiocyanates derived from natural sources are well-known for their diverse biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov The synthetic pyridyl isothiocyanate, 2-(2-pyridyl) ethyl isothiocyanate (PY-ITC), has been shown to suppress the growth of cancerous cells at lower concentrations than the naturally occurring sulforaphane (B1684495). acs.orgacs.orgnih.gov This highlights the potential of the pyridyl moiety in enhancing the biological efficacy of isothiocyanates.

Future pre-clinical and in vitro studies on this compound should focus on elucidating its mechanism of action in various disease models.

Potential Areas of Investigation:

Anticancer Activity: Screening against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects. Mechanistic studies could investigate its ability to induce apoptosis, inhibit cell cycle progression, or modulate key signaling pathways involved in cancer. mdpi.commdpi.comrsc.org

Anti-inflammatory Properties: Investigating its ability to modulate inflammatory pathways, for example, by inhibiting the production of pro-inflammatory cytokines or enzymes.

Enzyme Inhibition: Assessing its potential as an inhibitor of specific enzymes that are relevant to disease, leveraging the reactivity of the isothiocyanate group towards active site nucleophiles.

A study on 3-pyridyl-isothiocyanate identified it as a promising H₂S donor with cardioprotective effects in experimental models of ischemia/reperfusion injury. nih.gov This suggests that other pyridyl isothiocyanates, including the 2-isothiocyanato-6-methyl derivative, may also possess interesting and potentially therapeutic biological activities that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Isothiocyanato-6-methylpyridine, and how can reaction conditions be systematically optimized?

  • Methodology : The synthesis typically involves introducing the isothiocyanate group (-N=C=S) to a 6-methylpyridine scaffold via nucleophilic substitution or coupling reactions. Key parameters include temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., triethylamine). Reaction progress should be monitored using thin-layer chromatography (TLC) or HPLC, with purity confirmed via NMR (¹H/¹³C) and mass spectrometry .
  • Optimization : Use factorial design experiments to evaluate interactions between variables (e.g., solvent, temperature, reagent stoichiometry). Response surface methodology (RSM) can identify optimal conditions for yield and purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns via chemical shifts (e.g., pyridine protons at δ 7.5–8.5 ppm; isothiocyanate carbon at δ 130–135 ppm in ¹³C NMR).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 166.04 for C₇H₆N₂S) with high-resolution MS (HRMS) .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the stability considerations for storing this compound?

  • Storage Guidelines :

Condition Stability Evidence
Room temperature (25°C)Degrades within 1 week due to hydrolysis
4°C (dry argon)Stable for 1 month
-20°C (desiccated)Stable for 6+ months
  • Handling : Use inert atmospheres (N₂/Ar) and anhydrous solvents to prevent hydrolysis. Monitor degradation via FT-IR for S-H or NH₂ peaks .

Advanced Research Questions

Q. How does the reactivity of this compound compare with other pyridine-based isothiocyanates in coupling reactions?

  • Mechanistic Insights : The electron-withdrawing pyridine ring enhances electrophilicity at the isothiocyanate group, facilitating nucleophilic additions (e.g., with amines or thiols). Comparative studies show higher reactivity than phenyl isothiocyanates due to reduced steric hindrance .
  • Experimental Design : Use kinetic studies (UV-Vis or stopped-flow spectroscopy) to measure reaction rates with model nucleophiles (e.g., benzylamine). Control pH and solvent polarity to isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Case Study : Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from assay conditions (e.g., broth microdilution vs. disk diffusion). Validate results using standardized CLSI protocols and orthogonal assays (e.g., time-kill curves) .
  • Data Analysis : Apply multivariate statistics (PCA or PLS-DA) to correlate structural features (logP, H-bond donors) with bioactivity across datasets .

Q. How can computational methods predict the regioselectivity of this compound in cycloaddition reactions?

  • In Silico Workflow :

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies.

Use molecular docking to simulate interactions with biological targets (e.g., enzymes).

Validate predictions with experimental LC-MS/MS product analysis .

Q. What safety protocols are critical for handling this compound in high-temperature reactions?

  • Risk Mitigation :

  • Ventilation : Use fume hoods with ≥100 fpm airflow to prevent inhalation of volatile byproducts.
  • PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats.
  • Emergency Measures : In case of exposure, rinse skin with 10% sodium bicarbonate solution; for eye contact, irrigate with saline for 15+ minutes .

Methodological Best Practices

  • Reproducibility : Document all reaction parameters (e.g., stirring rate, humidity) and raw data in electronic lab notebooks (ELNs) .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

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Feasible Synthetic Routes

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Reactant of Route 1
2-Isothiocyanato-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Isothiocyanato-6-methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.